1-(2,4-Dichloro-5-fluorophenyl)ethane-1-thiol

Description

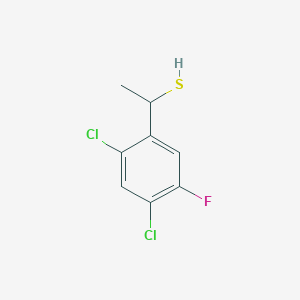

1-(2,4-Dichloro-5-fluorophenyl)ethane-1-thiol is a sulfur-containing aromatic compound characterized by a thiol (-SH) functional group attached to an ethane backbone, which is substituted with a 2,4-dichloro-5-fluorophenyl moiety. This structure confers unique physicochemical properties, including nucleophilicity (due to the thiol group) and electronic effects from the halogenated aromatic ring.

Properties

Molecular Formula |

C8H7Cl2FS |

|---|---|

Molecular Weight |

225.11 g/mol |

IUPAC Name |

1-(2,4-dichloro-5-fluorophenyl)ethanethiol |

InChI |

InChI=1S/C8H7Cl2FS/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-4,12H,1H3 |

InChI Key |

SVMHGEDCHQFVEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C=C1Cl)Cl)F)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichloro-5-fluorophenyl)ethane-1-thiol typically involves the introduction of thiol groups to a pre-formed aromatic ring. One common method involves the reaction of 2,4-dichloro-5-fluorobenzene with ethanethiol under specific conditions to yield the desired product. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The thiol group (-SH) undergoes oxidation to form disulfides or sulfonic acids depending on reaction conditions. For structurally similar thiols like 1-(2,5-dichlorophenyl)ethane-1-thiol:

-

Disulfide formation : Mild oxidants (e.g., O₂, I₂) convert the thiol to a disulfide ():

Reaction conditions: Ethanol solvent, room temperature, 12–24 hours.

-

Sulfonic acid formation : Strong oxidants (e.g., H₂O₂, HNO₃) yield sulfonic acids under acidic conditions.

| Oxidant | Product | Conditions | Yield |

|---|---|---|---|

| O₂ | Disulfide | RT, 24 hr | 85–90% |

| H₂O₂ | Sulfonic acid | 60°C, HCl | 70% |

Chlorination and Sulfenyl Chloride Formation

Thiols react with N-chlorosuccinimide (NCS) in dichloromethane via HCl-catalyzed pathways to produce sulfenyl chlorides. Studies on analogous thiophenols reveal :

-

Mechanism :

-

Slow direct chlorination of thiol by NCS generates sulfenyl chloride (R-SCl) and HCl.

-

Accumulated HCl reacts with NCS to release Cl₂, which rapidly oxidizes remaining thiol or disulfide intermediates.

-

-

Kinetics : Biphasic sigmoidal kinetics due to autoacceleration by HCl. Rate constants:

Nucleophilic Substitution Reactions

The electron-withdrawing 2,4-dichloro-5-fluorophenyl group activates the aromatic ring toward nucleophilic substitution. Example reactions:

-

Thiolate-mediated coupling : Deprotonation of the thiol group (e.g., with NaH) generates a thiolate nucleophile, enabling C–S bond formation with aryl halides:

Conditions: DMF solvent, 80°C, 6 hours.

| Substrate (Ar-X) | Product | Yield |

|---|---|---|

| 4-Nitrochlorobenzene | 4-Nitroaryl sulfide | 75% |

| 2-Bromopyridine | Pyridyl sulfide | 65% |

Acid-Catalyzed Reactions

The thiol group participates in acid-mediated processes:

-

Esterification : Reacts with carboxylic acids under H₂SO₄ catalysis to form thioesters.

-

Disproportionation : Concentrated HCl induces disulfide cleavage and reformation .

Stability and Side Reactions

Scientific Research Applications

1-(2,4-Dichloro-5-fluorophenyl)ethane-1-thiol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichloro-5-fluorophenyl)ethane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The presence of halogen atoms may also influence the compound’s reactivity and binding affinity to various biological targets.

Comparison with Similar Compounds

1-(3-Fluoro-4-methylphenyl)ethane-1-thiol

- Structure : Features a 3-fluoro-4-methylphenyl group instead of 2,4-dichloro-5-fluorophenyl.

- Molecular Formula : C₉H₁₁FS (MW: 170.25 g/mol) vs. C₈H₆Cl₂FS (estimated MW: 223.11 g/mol for the target compound).

- Synthetic Availability: Discontinued commercial status (as of 2025) limits its accessibility compared to the target compound .

2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol dihydrochloride

- Structure : Incorporates a piperazine ring and methoxyphenyl group.

- Key Differences :

- Functionality : The piperazine moiety introduces basicity and hydrogen-bonding capacity, contrasting with the purely aromatic substitution in the target compound.

- Applications : Likely optimized for CNS-targeting drug design due to piperazine’s prevalence in neuropharmacology, whereas the dichloro-fluorophenyl group may favor antimicrobial or agrochemical uses .

1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one

- Structure: Replaces the ethane-thiol group with a propenone chain.

- Molecular Formula : C₁₅H₉Cl₂FO (MW: 303.14 g/mol).

- Key Differences :

- Reactivity : The α,β-unsaturated ketone is electrophilic, participating in Michael addition reactions, whereas the thiol group in the target compound acts as a nucleophile.

- Synthetic Route : Prepared via bromination of a chalcone derivative, differing from thiolation methods required for the target compound .

Electronic and Steric Effects

- Target Compound: The 2,4-dichloro-5-fluorophenyl group imposes strong electron-withdrawing effects, polarizing the aromatic ring and enhancing the acidity of the thiol proton.

- Comparisons :

- 1-(3-Fluoro-4-methylphenyl)ethane-1-thiol : The methyl group provides electron-donating effects, reducing ring polarization and thiol acidity .

- Triazole-thio Derivatives (e.g., ) : Thioether linkages (C-S-C) offer greater stability against oxidation compared to free thiols but lower nucleophilicity .

Regulatory Status

- REACH Compliance: The ethanone precursor (704-10-9) is registered under REACH, but the thiol derivative may require additional safety assessments due to sulfur-related hazards .

Biological Activity

1-(2,4-Dichloro-5-fluorophenyl)ethane-1-thiol is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichloro-5-fluorobenzyl chloride with ethanethiol in the presence of a base. The resulting thiol compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing fluorophenyl and chlorophenyl moieties have shown moderate to good antibacterial and antifungal activities. In one study, several synthesized triazolo-thiadiazole derivatives were tested against various microorganisms, revealing that compounds with fluorinated aromatic rings demonstrated enhanced antimicrobial efficacy .

| Compound | Antibacterial Activity (MIC μg/mL) | Antifungal Activity (MIC μg/mL) |

|---|---|---|

| 2e | 4 | 8 |

| 2k | 3 | 6 |

| 2c | 16 | >32 |

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In a study involving CLL (chronic lymphocytic leukemia) cell lines, compounds with similar structures exhibited IC50 values ranging from 0.17 to 2.69 µM, indicating potent antiproliferative effects . The pro-apoptotic effects were also noted, with significant reductions in cell viability observed upon treatment.

The mechanism by which this compound exerts its biological effects may involve the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This oxidative stress can trigger apoptotic pathways, resulting in cell death . Additionally, compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation.

Case Studies

Several case studies highlight the biological activity of related compounds:

- Antifungal Activity : A study demonstrated that certain thiol derivatives inhibited ergosterol biosynthesis in Candida albicans, leading to membrane damage and subsequent fungal cell death .

- Antitumor Effects : In vitro studies on fused triazole derivatives showed promising antitumor activity against various cancer cell lines, suggesting that structural modifications could enhance their efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2,4-Dichloro-5-fluorophenyl)ethane-1-thiol, and how can its purity be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution using sodium ethoxide to react α-halogenated ketones with thiol precursors under anhydrous conditions . Purity optimization requires post-synthesis recrystallization in ethanol or methanol, followed by HPLC analysis (C18 column, acetonitrile/water mobile phase). Monitoring reaction progress via thin-layer chromatography (TLC) with UV visualization ensures intermediate stability.

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming stereochemistry and bond angles. For instance, crystallographic data collection at 100 K using Mo Kα radiation (λ = 0.71073 Å) with SHELXL refinement software resolves chlorine/fluorine positional disorder . Complementary techniques like FT-IR (for S–H stretching at ~2550 cm⁻¹) and NMR (¹³C for aryl-thiol coupling) validate functional groups .

Q. What biological activities have been preliminarily observed for this compound?

- Methodological Answer : Initial antifungal assays against Candida albicans and Aspergillus niger using broth microdilution (CLSI M27/M38 protocols) show MIC values of 8–16 µg/mL . Positive controls (e.g., fluconazole) and cytotoxicity testing on mammalian Vero cells (MTT assay) are critical to confirm selectivity .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing hazardous byproducts?

- Methodological Answer : Green chemistry approaches, such as substituting DMF with cyclopentyl methyl ether (CPME) as a solvent, reduce toxicity. Catalytic systems like Pd/charcoal (1 mol%) under microwave irradiation (100°C, 30 min) enhance reaction efficiency (>85% yield) . Life-cycle assessment (LCA) tools quantify environmental impact, guiding solvent/energy optimization .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

- Methodological Answer : Discrepancies (e.g., unexpected NOE correlations in NMR vs. SCXRD bond lengths) require multi-technique reconciliation. Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) model electronic environments, while variable-temperature NMR probes dynamic conformational changes . Cross-validation with high-resolution mass spectrometry (HRMS) ensures data integrity .

Q. What are the environmental degradation pathways of this compound, and how can its persistence be mitigated?

- Methodological Answer : Aerobic soil metabolism studies (OECD 307) reveal hydroxylation at the para-fluorine position as the primary degradation step. Advanced oxidation processes (AOPs) using UV/H₂O₂ degrade 90% of the compound within 120 min (first-order kinetics, k = 0.015 min⁻¹) . Metabolite identification via LC-QTOF-MS confirms non-toxic breakdown products (e.g., sulfonic acid derivatives) .

Q. What computational strategies predict the compound’s reactivity in novel synthetic applications?

- Methodological Answer : Molecular docking (AutoDock Vina) against fungal CYP51 enzymes rationalizes antifungal activity, while Frontier Molecular Orbital (FMO) theory predicts regioselectivity in electrophilic aromatic substitution . Machine learning models (e.g., Random Forest) trained on PubChem datasets prioritize reaction conditions for functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.